molecular formula C12H16O3 B11958262 2',4'-Dimethoxy-3'-methylpropiophenone CAS No. 77942-13-3

2',4'-Dimethoxy-3'-methylpropiophenone

Cat. No.: B11958262
CAS No.: 77942-13-3
M. Wt: 208.25 g/mol
InChI Key: AEDLWPLURGCFTR-UHFFFAOYSA-N
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Description

2’,4’-Dimethoxy-3’-methylpropiophenone is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol It is characterized by the presence of two methoxy groups and a methyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dimethoxy-3’-methylpropiophenone typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as diethyl ether and catalysts like copper(II) chloride .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dimethoxy-3’-methylpropiophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,4’-Dimethoxy-3’-methylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethoxy-3’-methylpropiophenone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and methyl groups may play a role in modulating its activity and binding affinity to these targets .

Comparison with Similar Compounds

    2’,4’-Dimethoxyacetophenone: Similar structure but lacks the methyl group on the propiophenone backbone.

    3’,4’-Dimethoxy-2-methylpropiophenone: Similar but with different positions of the methoxy and methyl groups.

    2’,4’-Dihydroxy-3’-methylpropiophenone: Similar but with hydroxyl groups instead of methoxy groups.

Uniqueness: 2’,4’-Dimethoxy-3’-methylpropiophenone is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

77942-13-3

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(2,4-dimethoxy-3-methylphenyl)propan-1-one

InChI

InChI=1S/C12H16O3/c1-5-10(13)9-6-7-11(14-3)8(2)12(9)15-4/h6-7H,5H2,1-4H3

InChI Key

AEDLWPLURGCFTR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)OC)C)OC

Origin of Product

United States

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